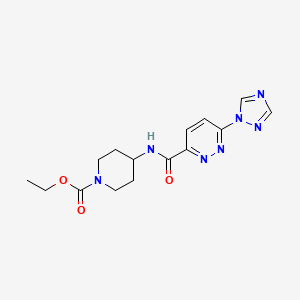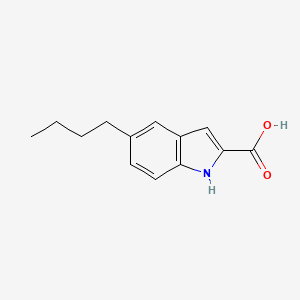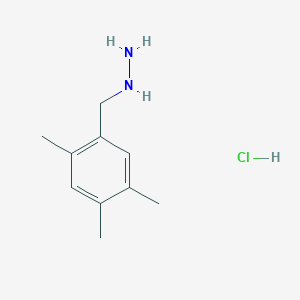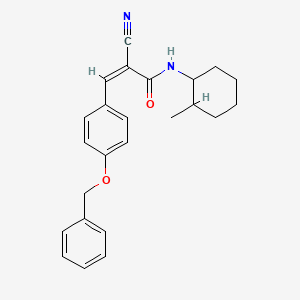![molecular formula C23H23N3O3S B2357100 [(E)-2-苯乙烯基]磺酰哌嗪-1-基]-(3-吡咯-1-基苯基)甲酮 CAS No. 924711-33-1](/img/structure/B2357100.png)
[(E)-2-苯乙烯基]磺酰哌嗪-1-基]-(3-吡咯-1-基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone is a complex organic compound that features a combination of piperazine, pyrrole, and sulfonyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrrole intermediates, followed by their coupling through sulfonylation and subsequent functional group modifications. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or pyrrole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
作用机制
The mechanism of action of [4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- [4-methylpiperazin-1-yl]-(1-phenyl-1H-pyrazol-4-yl)methanone
- [4-methylpiperazin-1-yl]-(1-pentyl-1H-indol-3-yl)methanone
Uniqueness
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(21-9-6-10-22(19-21)24-12-4-5-13-24)25-14-16-26(17-15-25)30(28,29)18-11-20-7-2-1-3-8-20/h1-13,18-19H,14-17H2/b18-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNLMLCTBLSMH-WOJGMQOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)
![methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2357022.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)


![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2357030.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)
![2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357033.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)
![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)
